2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride

Description

Molecular Formula and Constitutional Analysis

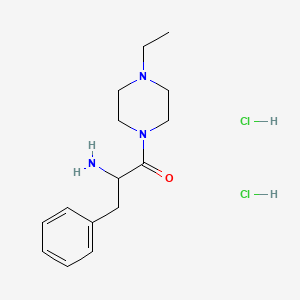

The compound 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride has the molecular formula C₁₅H₂₃N₃O·2HCl (molecular weight: 334.3 g/mol). Its constitutional structure comprises:

- 4-Ethylpiperazine core : A six-membered piperazine ring with an ethyl substituent at position 4.

- Phenylpropanone moiety : A 3-phenylpropan-1-one group attached to the piperazine nitrogen.

- Amino group : A primary amine (-NH₂) at position 2 of the propanone chain.

- Dihydrochloride salt : Two hydrochloric acid molecules ionically bound to the amine group, enhancing solubility.

Structural Features

The SMILES notation CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N confirms connectivity, while the InChIKey JHRGPFIZYCKFGS-UHFFFAOYSA-N serves as a unique identifier.

Three-Dimensional Conformational Studies

The compound’s 3D conformation is critical for understanding its biological interactions. PubChem3D conformer generation (using OMEGA software) produces low-energy ensembles to model accessible conformations. Key parameters include:

Key Findings :

- RMSD Accuracy : Theoretical ensembles reproduce bioactive conformations with RMSD ≤ 2.5 Å for small molecules (<15 rotatable bonds).

- Conformational Diversity : The ethylpiperazine ring adopts chair conformations, while the phenylpropanone group exhibits limited torsional flexibility.

- PubChem3D Viewer : Visualization tools enable overlay of diverse conformers to assess shape complementarity.

X-Ray Crystallographic Data Interpretation

While direct X-ray data for this compound is unavailable, insights are drawn from structurally related piperazine salts:

Piperazine Ring Geometry :

Supramolecular Interactions :

Crystal Packing :

Comparative Structural Analysis with Related Piperazine Derivatives

Table 1: Structural Comparison

| Compound (CID) | Molecular Formula | Key Substituents | Conformational Flexibility |

|---|---|---|---|

| This compound (4868369) | C₁₅H₂₃N₃O·2HCl | Ethyl, phenylpropanone, NH₂ | Moderate (chair piperazine) |

| 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride (3620866) | C₁₄H₂₁N₃O·2HCl | Methyl, phenylpropanone, NH₂ | Moderate (chair piperazine) |

| Eprazinone (3245) | C₂₄H₃₂N₂O₂ | Benzoate, ethoxyphenyl | High (multiple rotatable bonds) |

Key Differences :

Properties

IUPAC Name |

2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-2-17-8-10-18(11-9-17)15(19)14(16)12-13-6-4-3-5-7-13;;/h3-7,14H,2,8-12,16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYDTBPJVCANAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes rigorous quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and ethylpiperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride, with the CAS number 1214636-82-4, is a synthetic compound notable for its diverse applications across various fields, including chemistry, biology, and medicine. Its unique structural components—a phenylpropanone backbone and an ethylpiperazine moiety—contribute to its functional versatility.

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it suitable for developing new compounds with desired properties.

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Formation of ketones or carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion to alcohols or amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, Acyl chlorides |

Biology

Research has indicated that this compound interacts with various biological systems, particularly in enzyme and receptor modulation. Studies are ongoing to explore its potential effects on neurotransmitter systems, which could lead to applications in neuropharmacology.

Medicine

The therapeutic potential of this compound is under investigation for its role in drug development. It may exhibit properties beneficial for treating conditions such as depression and anxiety due to its interaction with serotonin receptors.

Industry

In pharmaceutical manufacturing, this compound is utilized in the production of active pharmaceutical ingredients (APIs). Its versatility allows it to be incorporated into various formulations aimed at enhancing drug efficacy.

Case Studies

Several studies have highlighted the applications of this compound:

- Neuropharmacological Studies : Research published in scientific journals has examined the effects of this compound on animal models for anxiety and depression, indicating promising results in modulating behavior through neurotransmitter pathways .

- Synthesis of Derivatives : In a study focused on synthesizing novel derivatives for antimicrobial activity, the compound was used as a precursor leading to new derivatives that exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride

- 2-Amino-1-(4-ethylpiperidin-1-yl)-3-phenylpropan-1-one dihydrochloride

Uniqueness

2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylpiperazine moiety, in particular, differentiates it from similar compounds and contributes to its specific interactions and applications.

Biological Activity

2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride, also known by its CAS number 1214636-82-4, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 261.36 g/mol. Its structural characteristics include a piperazine moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| CAS Number | 1214636-82-4 |

| SMILES | CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |

Research indicates that compounds with piperazine structures can interact with various neurotransmitter systems. Specifically, derivatives of piperazine have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the cholinergic system . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function and exhibiting neuroprotective effects.

Anticonvulsant Activity

One notable area of interest is the anticonvulsant activity of related compounds. In studies involving piperazine derivatives, significant anticonvulsant effects were observed in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, compounds containing similar structural features demonstrated protective effects against seizures, suggesting a potential therapeutic application for epilepsy .

Neuroprotective Effects

The neuroprotective properties of 2-amino derivatives are also being explored. These compounds may offer protection against neurodegenerative conditions by modulating neurotransmitter levels and reducing excitotoxicity . The presence of the piperazine ring is thought to enhance blood-brain barrier penetration, making these compounds viable candidates for central nervous system disorders.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Anticonvulsant Screening : In one study, a series of N-phenylpiperazine derivatives were tested for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protection against seizures in both MES and PTZ models .

- Acetylcholinesterase Inhibition : Virtual screening studies revealed that some piperazine derivatives could effectively bind to the active sites of AChE, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease .

- Neuroprotective Studies : Research has shown that certain piperazine compounds can reduce neuronal cell death in models of oxidative stress, indicating a protective role against neurodegeneration .

Q & A

Basic Research Questions

1. Synthesis and Purification Methodologies Q: What are the optimal synthetic routes and purification strategies for 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride? A: The compound can be synthesized via a multi-step process:

Coupling Reactions : React 3-phenylpropan-1-one derivatives with 4-ethylpiperazine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (e.g., K₂CO₃) to facilitate amine coupling .

Dihydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to isolate the dihydrochloride salt .

Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

2. Safety and Handling Protocols Q: What safety precautions are critical when handling this compound in laboratory settings? A: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

3. Structural Elucidation Techniques Q: Which analytical methods are recommended for confirming the molecular structure of this compound? A: Employ a combination of:

- X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to determine bond angles, stereochemistry, and salt conformation .

- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to identify ethylpiperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). FT-IR confirms carbonyl (C=O) stretches near 1680 cm⁻¹ .

Advanced Research Questions

4. Stereochemical Challenges in Synthesis Q: How can researchers address stereochemical inconsistencies during synthesis, such as diastereomer formation? A:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallographic Twinning : If diastereomers co-crystallize, employ SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve overlapping reflections .

- Dynamic NMR : Detect rotameric equilibria in solution by variable-temperature ¹H NMR to assess conformational stability .

5. Pharmacological Activity Profiling Q: What experimental frameworks are suitable for evaluating this compound’s biological activity? A:

- In Vitro Assays : Screen for serotonin/dopamine receptor binding affinity (radioligand displacement assays using HEK293 cells expressing human 5-HT₂A/D₂ receptors) .

- Dose-Response Studies : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) to determine IC₅₀ values, with positive controls (e.g., doxorubicin) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound degradation .

6. Impurity Profiling and Quantification Q: How can residual synthetic impurities be identified and quantified in bulk samples? A:

- HPLC-MS/MS : Use a C18 column (0.1% formic acid gradient) coupled with tandem MS to detect impurities (e.g., unreacted 4-ethylpiperazine or phenylpropanone intermediates). Reference standards (e.g., 1-[4-Chlorophenyl]piperazine derivatives) aid peak identification .

- Limit Tests : Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% for unknown impurities via area normalization .

7. Addressing Data Contradictions in Biological Studies Q: How should researchers reconcile conflicting data on this compound’s receptor selectivity? A:

- Assay Standardization : Validate receptor binding protocols using uniform cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations.

- Orthogonal Methods : Cross-verify results with calcium flux assays (FLIPR) or β-arrestin recruitment assays (e.g., PathHunter) .

- Meta-Analysis : Compare datasets across studies (e.g., Ki values from Radioligand vs. FRET-based assays) to identify methodological biases .

8. Computational Modeling for Mechanism Prediction Q: Which computational approaches predict this compound’s interaction with biological targets? A:

- Docking Simulations : Use AutoDock Vina or Schrödinger’s Glide to model binding to serotonin receptors (PDB ID: 6A93). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.